Technical Guide: 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride (CAS 5437-48-9)
Technical Guide: 2-Amino-1-(piperidin-1-yl)ethanone Hydrochloride (CAS 5437-48-9)
Topic: 2-Amino-1-piperidin-1-yl-ethanone (CAS 5437-48-9) Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1][2][3][4][5][6][7]
Executive Summary
2-Amino-1-(piperidin-1-yl)ethanone, commonly referred to as Glycylpiperidine , is a critical building block in medicinal chemistry.[1] Structurally, it consists of a glycine amino acid coupled to a piperidine ring via an amide bond.[1] This moiety serves as a robust, low-molecular-weight scaffold (Fragment MW < 150 Da) often utilized to modulate the physicochemical properties of drug candidates, particularly in the development of Sigma-1 receptor ligands , protease inhibitors , and GPCR modulators .[1]
This guide details the physicochemical profile, synthetic pathways, and reactivity logic of CAS 5437-48-9, providing researchers with the data necessary to integrate this scaffold into lead optimization workflows.[1]
Chemical Identity & Physicochemical Profile[1][2][5][6][8][9][10][11]
The compound is most frequently supplied and handled as its hydrochloride salt to ensure stability and water solubility.[1] The free base is an oil or low-melting solid that is prone to oxidative degradation over time.[1]
Table 1: Chemical Identity
| Property | Specification |
| CAS Number | 5437-48-9 (HCl salt); 16139-16-9 (Free base) |
| IUPAC Name | 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride |
| Common Synonyms | Glycylpiperidine HCl; 1-Glycylpiperidine; 2-Oxo-2-piperidin-1-ylethanamine |
| Molecular Formula | C₇H₁₄N₂O[1][2][3][4][5] · HCl |
| Molecular Weight | 178.66 g/mol (Salt); 142.20 g/mol (Free Base) |
| SMILES | C1CCN(CC1)C(=O)CN.Cl |
| InChI Key | OINZXLOVUKWACU-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Parameter | Value / Description | Context |
| Appearance | White to off-white crystalline powder | Hygroscopic; store desicated.[1] |
| Solubility | >50 mg/mL in Water, Methanol, DMSO | High polarity due to ionic character (HCl).[1] |
| LogP (Calc) | ~0.38 | Low lipophilicity; ideal for fragment-based design.[1] |
| pKa (Base) | 8.1 – 8.3 (Amine) | Typical for |
| Boiling Point | 311.2°C (Predicted, Free Base) | Decomposes before boiling (Salt).[1] |
| H-Bond Donors | 3 (NH₃⁺) | Critical for receptor binding interactions.[1] |
| H-Bond Acceptors | 2 (Carbonyl O, Amide N) | Amide oxygen is a weak acceptor.[1] |
Synthetic Methodologies & Manufacturing
The synthesis of 2-Amino-1-(piperidin-1-yl)ethanone typically follows one of two primary routes: Peptide Coupling (Route A) or Nucleophilic Substitution (Route B) .[1] Route A is preferred for high-purity research applications, while Route B is often utilized for industrial scale-up due to lower reagent costs.[1]
Route A: Protected Amino Acid Coupling (Standard)
This method utilizes N-Boc-Glycine to prevent polymerization.[1]
-
Activation: Boc-Gly-OH is activated with EDC/HOBt or HATU in DCM/DMF.
-
Coupling: Piperidine is added to form the intermediate tert-butyl (2-oxo-2-(piperidin-1-yl)ethyl)carbamate.[1]
-
Deprotection: The Boc group is removed using 4M HCl in Dioxane, precipitating the target HCl salt directly.[1]
Route B: Haloacetyl Chloride Substitution (Industrial)[1]
-
Acylation: Piperidine reacts with chloroacetyl chloride at 0°C to form 2-chloro-1-(piperidin-1-yl)ethanone.[1]
-
Amination: The chloride is displaced using aqueous ammonia (NH₃) or potassium phthalimide (Gabriel Synthesis) followed by hydrazine cleavage.[1]
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow of these synthetic strategies.
Figure 1: Comparative synthetic routes for CAS 5437-48-9. Route A offers higher purity; Route B offers cost efficiency.[1]
Reactivity & Derivatization Logic
As a "chemical handle," CAS 5437-48-9 possesses two distinct zones of reactivity: the primary amine (nucleophilic) and the piperidine amide (stable scaffold).[1]
Primary Amine Functionalization
The free amine (
-
Amide Coupling: Reaction with carboxylic acids (R-COOH) generates peptidomimetics.[1] This is crucial for extending the scaffold into the S1/S2 pockets of protease enzymes.[1]
-
Reductive Amination: Reaction with aldehydes/ketones yields secondary amines.[1] This strategy is widely used to synthesize Sigma-1 receptor ligands , where a basic nitrogen with a hydrophobic tail is required for binding (e.g., benzyl derivatives).[1]
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, often explored for solubility enhancement or specific GPCR targeting.[1]
Scaffold Stability
The piperidine amide bond is sterically hindered and electronically stable, resistant to hydrolysis under physiological conditions.[1] This stability makes it an excellent "capping group" for the C-terminus of peptide drugs to prevent enzymatic degradation by carboxypeptidases.[1]
Visualization: Derivatization Pathways
Figure 2: Derivatization logic transforming the scaffold into bioactive classes.
Analytical Characterization
To validate the identity of CAS 5437-48-9, the following spectral signatures are diagnostic.
Proton NMR (¹H NMR) - DMSO-d₆
-
8.15 ppm (br s, 3H): Ammonium protons (
).[1] Broad signal, disappears with shake.[1] -
3.85 ppm (s, 2H): Glycine
-methylene protons ( ).[1] This singlet is characteristic of the glycine unit.[1] -
3.45 – 3.35 ppm (m, 4H): Piperidine ring protons adjacent to nitrogen (
).[1] Often appears as two multiplets due to restricted rotation of the amide bond (rotamers).[1] -
1.60 – 1.45 ppm (m, 6H): Piperidine ring protons (
).[1]
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Parent Ion:
m/z (Free base mass + Proton).[1] -
Fragmentation: Loss of
(17 Da) or cleavage of the amide bond may be observed at higher collision energies.[1]
Handling, Safety, and Stability
Safety Profile:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid dust inhalation.[1]
Storage & Stability:
-
Hygroscopicity: The HCl salt is hygroscopic.[1] It absorbs atmospheric moisture, which can lead to clumping and hydrolysis over extended periods.[1]
-
Conditions: Store at +2°C to +8°C (refrigerated) in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) for long-term stability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12291815, 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride.[1] Retrieved from [Link][1]
-
Schepmann, D., et al. (2010). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands.[1] (Contextual reference for piperidine scaffold utility). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Cas 5437-48-9,2-AMINO-1-PIPERIDIN-1-YL-ETHANONE HCL | lookchem [lookchem.com]
- 3. 5437-48-9|2-Amino-1-(piperidin-1-yl)ethanone hydrochloride|BLD Pharm [bldpharm.com]
- 4. 2-Amino-1-(piperidin-1-yl)ethan-1-one hydrochloride | C7H15ClN2O | CID 12291815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 5437-45-6: Benzyl bromoacetate | CymitQuimica [cymitquimica.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
